Product packaging for Fmoc-Leu-OPfp(Cat. No.:CAS No. 86060-88-0)

Fmoc-Leu-OPfp

Cat. No.: B557483
CAS No.: 86060-88-0
M. Wt: 519.5 g/mol
InChI Key: NTQJCLLWLHKJLU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a groundbreaking methodology developed by R. Bruce Merrifield in the early 1960s, fundamentally changed the landscape of peptide chemistry. This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step.

The evolution of SPPS has been marked by the development of various protecting group strategies to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains. The two most prominent strategies are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.

The Fmoc protecting group was introduced in the 1970s and has since become the dominant chemistry in SPPS. nih.gov The key advantage of Fmoc chemistry lies in its orthogonality; the Fmoc group is base-labile and can be removed under mild conditions (typically with piperidine), while the side-chain protecting groups and the linker to the solid support are acid-labile (cleaved with trifluoroacetic acid). This orthogonality minimizes the degradation of the growing peptide chain that could occur with the repeated use of strong acid for Nα-deprotection, as is the case in the Boc strategy. The milder conditions of Fmoc chemistry have made it particularly suitable for the synthesis of complex and sensitive peptides. nih.gov

Significance of Activated Amino Acid Derivatives in Peptide Synthesis

The formation of a peptide bond between two amino acids is a condensation reaction that is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. This activation enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the free amino group of the peptide chain anchored to the solid support.

A variety of activating agents and strategies have been developed over the years. One highly effective method is the use of pre-formed active esters. In this approach, the carboxyl group of the Nα-protected amino acid is converted into a more reactive ester. These activated amino acid derivatives are often stable enough to be isolated, purified, and stored, yet reactive enough to ensure efficient coupling during SPPS.

Pentafluorophenyl (Pfp) esters are a prominent class of active esters used in peptide synthesis. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly increases the leaving group potential of the pentafluorophenoxide ion, thereby facilitating the amidation reaction. The use of pre-formed Fmoc-amino acid-OPfp esters offers several advantages, including high reactivity, reduced risk of racemization, and the ability to be used in automated peptide synthesizers. bachem.com

Overview of Fmoc-Leu-OPfp as a Leucine (B10760876) Building Block

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-leucine pentafluorophenyl ester, is the specific activated derivative for the amino acid leucine used in Fmoc-based SPPS. Leucine is a common, hydrophobic amino acid with an isobutyl side chain. The incorporation of leucine residues can sometimes be challenging, particularly in "difficult sequences" that are prone to aggregation. nih.gov In such cases, highly efficient coupling is crucial to ensure the desired peptide is synthesized in high purity and yield.

The use of the pentafluorophenyl ester of Fmoc-Leucine provides a highly reactive building block that can drive the coupling reaction to completion, even in sterically hindered or aggregation-prone sequences. Research has shown that Fmoc-amino acid pentafluorophenyl esters are effective coupling agents, and their use can lead to fast and efficient peptide bond formation. researchgate.net The stability of this compound allows for its convenient handling and use in both manual and automated peptide synthesis protocols.

Below are the key chemical and physical properties of this compound:

PropertyValue
Chemical Formula C₂₇H₂₂F₅NO₄
Molecular Weight 519.46 g/mol
CAS Number 86060-88-0
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in organic solvents like DMF and NMP

Scope and Objectives of Research on this compound

Research involving this compound is intrinsically linked to the broader goals of advancing peptide synthesis. The primary objectives of utilizing and studying this compound include:

Improving Coupling Efficiency: A key area of investigation is the optimization of coupling conditions to maximize the incorporation of the leucine residue. This includes studying the effects of solvents, additives (such as 1-hydroxybenzotriazole (B26582) or HOBt), and reaction times.

Synthesizing Difficult Peptides: Leucine-rich sequences or peptides with a high degree of secondary structure can be challenging to synthesize due to poor solvation and aggregation of the growing peptide chain on the solid support. Research focuses on leveraging the high reactivity of this compound to overcome these synthetic hurdles and enable the successful synthesis of such "difficult" peptides. frontiersin.org

Minimizing Racemization: While active esters are generally considered to have a low risk of racemization, it remains a critical parameter to control, especially when synthesizing long peptides or peptides for pharmaceutical applications. Studies in this area aim to confirm the stereochemical integrity of the leucine residue after coupling using this compound under various conditions.

Development of Automated and High-Throughput Synthesis Protocols: The stability and reactivity of this compound make it well-suited for use in automated peptide synthesizers. Research in this domain focuses on developing faster and more efficient protocols for the rapid synthesis of peptide libraries for drug discovery and other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22F5NO4 B557483 Fmoc-Leu-OPfp CAS No. 86060-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQJCLLWLHKJLU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544409
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-88-0
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-leucin pentafluorphenyl ester
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Synthesis and Chemical Characterization Methodologies

Synthetic Routes and Optimization for Fmoc-Leu-OPfp Preparation

The synthesis of this compound typically involves the activation of the carboxyl group of Fmoc-protected leucine (B10760876). This activation is commonly achieved by forming a pentafluorophenyl ester.

Esterification Reactions for Pentafluorophenyl (OPfp) Activation

The pentafluorophenyl ester moiety is introduced to activate the carboxylic acid of Fmoc-L-leucine for subsequent peptide coupling. This activation is a key step in preparing Fmoc-amino acid active esters. A common method involves reacting Fmoc-L-leucine with pentafluorophenol (B44920) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) acs.orghighfine.com. These reagents facilitate the formation of the ester linkage between the carboxylic acid of Fmoc-L-leucine and pentafluorophenol.

Alternatively, one-pot strategies have been developed where pentafluorophenyl carbonates are used to simultaneously protect the amino group as a carbamate (B1207046) and activate the carboxylic acid as a pentafluorophenyl ester nih.govsci-hub.se. For instance, propargyl pentafluorophenyl carbonate (PocOPfp) can react with amino acids like leucine to yield the N-protected and C-activated compound in good yields acs.org.

Critical Parameters and Reaction Conditions

Several parameters are critical for the efficient and selective synthesis of this compound. The choice of solvent, temperature, reaction time, and the quality of reagents significantly influence the yield and purity of the product.

Solvents: Dimethylformamide (DMF) is frequently used due to its polarity and compatibility with Fmoc chemistry . Other solvents like dichloromethane (B109758) (DCM) or mixtures involving acetone (B3395972) and water have also been employed depending on the specific activation method researchgate.netwiley-vch.de.

Coupling Agents: Carbodiimides like DCC or EDC are standard for forming active esters with pentafluorophenol acs.orghighfine.com.

Temperature: Reactions are often carried out at room temperature or at reduced temperatures (0-4°C) to minimize side reactions and potential racemization, especially during the Fmoc protection step .

Reaction Time: The duration of the reaction depends on the specific reagents and conditions, typically ranging from a few hours to overnight acs.orgresearchgate.net.

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterConditionReference
Amino AcidFmoc-L-leucine acs.orgsigmaaldrich.com
Activating AgentPentafluorophenol + DCC or EDC acs.orghighfine.com
SolventDMF, DCM, Acetone/Water mixture researchgate.netwiley-vch.de
TemperatureRoom Temperature or 0-4°C
Reaction TimeVaries (e.g., few hours to overnight) acs.orgresearchgate.net
YieldGood to excellent (e.g., 60-87% reported for similar compounds) acs.org

Yield Optimization Strategies

Optimizing the yield of this compound involves careful control of reaction parameters and selection of appropriate reagents. Strategies include:

Stoichiometry: Using precise molar ratios of Fmoc-L-leucine, pentafluorophenol, and coupling agents.

Purity of Reagents: Employing high-purity starting materials and reagents.

Minimizing Side Reactions: Controlling temperature and reaction time to prevent decomposition or unwanted side products. For example, using additives like HOBt can help suppress side reactions and reduce racemization during activation researchgate.netsigmaaldrich.comunipd.ituni-regensburg.de.

Solvent Selection: Choosing solvents that ensure good solubility of reactants and intermediates while promoting the desired reaction pathway .

Advanced Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H NMR, is a primary tool for confirming the structure of this compound. It provides detailed information about the proton environment within the molecule.

¹H NMR: Characteristic signals confirm the presence of the Fmoc group and the leucine residue. For example, signals for the Fmoc aromatic protons typically appear in the δ 7.25–7.75 ppm range, the Fmoc-CH₂ group around δ 4.35 ppm, and the leucine side-chain protons in the aliphatic region . The specific chemical shifts and splitting patterns of these signals serve as a fingerprint for the compound.

Table 2: Characteristic ¹H NMR Signals for this compound

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityNotesReference
Fmoc aromatic protons7.25–7.75mMultiple signals from the Fmoc phenyl rings
Fmoc-CH₂4.35dMethylene protons of the Fmoc group
Leucine side-chain~1.60mProtons of the isopropyl group
Leucine α-CHVariableMultipletCoupled to NH and β-CH₂ chemicalbook.com
Leucine NHVariableMultipletCoupled to α-CH chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry is used to determine the molecular weight of this compound, thereby confirming its elemental composition. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

ESI-MS: This technique can provide the molecular ion ([M+H]⁺ or [M-H]⁻) or adduct ions, allowing for direct confirmation of the molecular weight. For this compound (C₂₇H₂₂F₅NO₄), the calculated molecular weight is approximately 519.46 g/mol sigmaaldrich.compeptide.comscbt.comadvancedchemtech.comvsnchem.com. High-resolution ESI-MS (HR-ESI-MS) can provide the exact mass, confirming the elemental formula with high accuracy researchgate.net. Fragmentation patterns in tandem MS (MS/MS) can also provide structural information, helping to differentiate it from isomers or related compounds nih.gov.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon TypeObserved Mass (m/z)Calculated Mass (m/z)FormulaReference
ESI-MS[M+H]⁺~520.15519.46C₂₇H₂₂F₅NO₄ sigmaaldrich.com
ESI-MS[M+Na]⁺~542.14542.44C₂₇H₂₂F₅NO₄ researchgate.net

Compound List:

this compound (N-(9-Fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester)

Leucine (Leu)

Pentafluorophenol (OPfp)

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

Dicyclohexylcarbodiimide (DCC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Propargyl pentafluorophenyl carbonate (PocOPfp)

Triethylamine (TEA)

Sodium bicarbonate

Dimethylformamide (DMF)

Dichloromethane (DCM)

1-Hydroxybenzotriazole (B26582) (HOBt)

Acetic anhydride (B1165640)

Piperidine (B6355638)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

N-hydroxysuccinimide (NHS)

Diisopropylcarbodiimide (DIC)

Tetrahydrofuran (THF)

Pyridine

Trifluoroacetyl pentafluorophenolate (TFAOPfp)

N-triluoroacetoxysuccinimide (TfaOSu)

N-Fmoc-L-leucine (Fmoc-Leu-OH)

N-Fmoc-Gly-OPfp

Fmoc-Cys(Trt)-OPfp

Fmoc-Gln(Trt)-OPfp

Fmoc-Ala-OPfp

Fmoc-Arg-(Pmc)-OPfp

Fmoc-Glu-(Otbu)-OPfp

Biotin-N-hydroxysuccinimide (biotin-OSu)

N-Fmoc-L-leucine methoxyphenylpropionic acid (Fmoc-L-Leu-MPPA)

PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Diisopropylethylamine (DIPEA)

tert-Butyloxycarbonyl (Boc)

N-Fmoc-peptidyl pentafluorophenyl carbamates

Nα-Fmoc-Ser-[Ac₄-β-D-Gal-(1,3)-Ac₂-α-D-GalN₃]-OPfp

N-Fmoc-L-leucine pentafluorophenyl ester

Mechanistic Investigations of Fmoc Leu Opfp in Peptide Bond Formation

Mechanistic Role of the Pentafluorophenyl Ester Group

Activated esters, such as pentafluorophenyl (PFP) esters, are crucial intermediates in peptide synthesis because they render the carboxyl group sufficiently electrophilic to react efficiently with the amine group of another amino acid or peptide chain wikipedia.orgthieme-connect.de. The pentafluorophenyl ester group is a prime example of such an activating moiety, imparting enhanced reactivity and favorable characteristics to the amino acid derivative.

Electron-Withdrawing Properties and Electrophilicity

The pentafluorophenyl ester group's enhanced reactivity is primarily attributed to the strong electron-withdrawing nature of the pentafluorophenyl ring nih.govnumberanalytics.com. The presence of five highly electronegative fluorine atoms on the phenyl ring creates a significant inductive electron-withdrawing effect nih.govlibretexts.orglibretexts.orgfluorine1.rumasterorganicchemistry.com. This effect pulls electron density away from the ester carbonyl carbon, thereby increasing its positive character and making it a more potent electrophile nih.govnumberanalytics.com.

This heightened electrophilicity is directly correlated with the acidity of the parent phenol (B47542), pentafluorophenol (B44920). With a pKa of approximately 5.3, pentafluorophenol is considerably more acidic than phenol (pKa ~10) thieme-connect.dersc.org. This increased acidity means that the pentafluorophenoxide anion, formed upon nucleophilic attack and departure, is a more stable and therefore better leaving group. The electron-withdrawing fluorine atoms stabilize the negative charge on the phenoxide oxygen through inductive effects nih.govrsc.org.

The superior activating capability of the pentafluorophenyl ester compared to other activated esters is well-documented. Kinetic studies indicate a significantly higher coupling speed for pentafluorophenyl esters relative to pentachlorophenyl and nitrophenyl esters, with a relative rate ratio of approximately 111:3.4:1, respectively highfine.com. Furthermore, pentafluorophenyl esters exhibit excellent stability to hydrolysis, often surpassing that of N-hydroxysuccinimide (NHS) esters rsc.orgrsc.org. This combination of high reactivity and good stability makes them highly valuable in peptide synthesis.

Activated Ester TypeRelative Coupling SpeedCitation
Pentafluorophenyl (OPfp)111 highfine.com
Pentachlorophenyl (OPCP)3.4 highfine.com
Nitrophenyl (ONp)1 highfine.com

Nucleophilic Attack by Amino-Bearing Molecules

In the context of peptide bond formation, the amine group of an incoming amino acid acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-Leu-OPfp ester wikipedia.orgthieme-connect.dechemistrysteps.com. This nucleophilic attack initiates a cascade leading to the formation of the new amide bond.

The mechanism proceeds via a typical nucleophilic acyl substitution pathway. Initially, the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the pentafluorophenyl ester. This attack forms a transient, high-energy tetrahedral intermediate wikipedia.orgthieme-connect.dechemistrysteps.comacs.orglibretexts.org. The stability of this intermediate is influenced by the nature of the leaving group.

Following the formation of the tetrahedral intermediate, the carbonyl double bond reforms. This reformation expels the pentafluorophenoxide anion as the leaving group, which is stabilized by the electron-withdrawing fluorine atoms nih.govrsc.org. The departure of this relatively stable leaving group drives the reaction forward, resulting in the formation of the new amide (peptide) bond and releasing pentafluorophenol wikipedia.orgthieme-connect.de.

The use of preformed Fmoc-amino acid pentafluorophenyl esters, such as this compound, is advantageous as it allows for rapid amide bond coupling and leads to products of high purity nih.gov. These esters are stable yet highly reactive building blocks, routinely employed in automated SPPS bachem.com. Importantly, the use of preformed OPfp esters is known to reduce the risk of racemization during coupling reactions, a common concern in peptide synthesis bachem.com. Moreover, pentafluorophenyl esters generally exhibit higher coupling efficiency and accelerate aminolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in sterically hindered environments, due to the enhanced reactivity imparted by the electron-withdrawing pentafluorophenyl group .

Compound List:

this compound (N-α-(9-fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester)

Pentafluorophenyl ester (OPfp ester)

Pentafluorophenol (PFP-OH)

Pentafluorophenoxide anion

N-hydroxysuccinimide ester (NHS ester / OSu ester)

Nitrophenyl ester (ONp ester)

Pentachlorophenyl ester (OPCP ester)

Fmoc Leu Opfp in Solid Phase Peptide Synthesis Spps Methodologies

Challenges and Solutions in Fmoc-Leu-OPfp Mediated SPPS

Side Reaction Profiling and Minimization

In Fmoc-based SPPS, various side reactions can compromise peptide purity and yield. These include diketopiperazine formation, aspartimide formation, epimerization, aggregation, and incomplete coupling or deprotection. This compound, as a pre-formed active ester, offers certain advantages in managing these issues.

This compound esters are known to be stable yet highly reactive building blocks, routinely used for couplings in automated SPPS chempep.combachem.comscribd.com. Their pre-activated nature can contribute to more controlled reactions. For instance, using pre-activated derivatives like this compound is cited as a method to mitigate racemization during activation . However, kinetic studies indicate that prolonged exposure of this compound (beyond 15 minutes) can increase the risk of side reactions, underscoring the need for precise timing in coupling procedures . The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to pentafluorophenyl esters (OPfp) is recommended to enhance their reactivity chempep.com.

While this compound itself is a leucine (B10760876) derivative, the general principles of minimizing side reactions in SPPS apply. For example, diketopiperazine formation, particularly problematic at the dipeptide stage and exacerbated by C-terminal proline residues, can lead to peptide cleavage from the resin if Wang resins are used chempep.com. Aspartimide formation, often occurring with aspartate residues, is catalyzed by both acids and bases and can lead to epimerization chempep.comiris-biotech.deiris-biotech.de. Incomplete Fmoc deprotection can also lead to deletion sequences iris-biotech.de. Strategies to address these include optimizing deprotection conditions, using specific resins, or employing dipeptide building blocks.

Comparative Studies with Other Activated Leucine Derivatives

This compound is frequently compared with other activated leucine derivatives and coupling methodologies to ascertain the most efficient and reliable methods for peptide synthesis.

Comparison with Other Active Esters (e.g., ONp, OSu)

Active esters have a long history in peptide synthesis, with pentafluorophenyl (OPfp) esters, such as this compound, being particularly popular in automated SPPS due to their stability and high reactivity chempep.combachem.comscribd.com. In contrast, Fmoc-L-leucine N-hydroxysuccinimide (OSu) and p-nitrophenyl (ONp) esters have found more restricted applications in SPPS chempep.com. OPfp esters are generally favored for their superior reactivity and efficiency in coupling reactions compared to ONp and OSu esters chempep.combachem.comscribd.com.

Active Ester DerivativeTypical ReactivityStorage StabilityApplication in SPPS
This compoundHighGoodWidely used, esp. automated SPPS chempep.combachem.com
Fmoc-Leu-OSuModerateGoodRestricted use chempep.com
Fmoc-Leu-ONpModerateGoodRestricted use chempep.com

Evaluation Against Carbodiimide-Mediated In Situ Activation

Carbodiimide-mediated coupling, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is another cornerstone of peptide synthesis bachem.compeptide.com. While these methods are effective, pre-formed active esters like this compound can offer advantages in reducing the risk of racemization during coupling bachem.comscribd.com. The combination of DIC and HOBt is considered a robust method for minimizing racemization, particularly for sensitive amino acids bachem.com.

When comparing this compound with in situ activation methods, the former offers the advantage of being a stable, isolable, and highly reactive species that can be directly added to the resin chempep.combachem.com. This can streamline the process and potentially lead to cleaner couplings. However, the choice between an active ester and in situ activation often depends on the specific peptide sequence and the desired outcome regarding reaction rate and side product formation.

MethodActivation TypeTypical AdditivesRacemization Risk (General)Notes
This compoundPre-formed Active EsterHOBt (optional)LowerStable, reactive, good for automated SPPS chempep.combachem.com. Prolonged exposure can cause side reactions .
DIC/HOBtIn Situ ActivationHOBtModerate (minimized by HOBt)Widely used, effective for difficult couplings bachem.compeptide.com.
DCC/HOBtIn Situ ActivationHOBtModerate (minimized by HOBt)DCC by-product (DCU) is poorly soluble, limiting its use in SPPS bachem.comscribd.compeptide.com.
EDC/HOBtIn Situ ActivationHOBtModerate (minimized by HOBt)Water-soluble by-product, useful in aqueous media bachem.compeptide.com.

Performance in "Difficult Peptide" Sequences

"Difficult peptide" sequences are those prone to aggregation, steric hindrance, or specific side reactions that impede efficient coupling and deprotection. While this compound is a generally efficient coupling agent, the synthesis of challenging sequences may benefit from specialized reagents or strategies. For sterically hindered amino acids, reagents like PyBOP have shown superior performance compared to HOBt . Furthermore, HOAt-derived systems and onium salt reagents like HATU are noted for their enhanced reactivity and ability to minimize racemization, proving particularly effective in difficult couplings involving hindered amino acids or in segment condensations researchgate.netthermofisher.com.

Although this compound provides a stable and reactive activated ester, for sequences known to aggregate or present significant steric challenges, alternative coupling agents or additives (such as HOAt) might be explored to optimize yield and purity. The use of specific resins or additives like dimethyl sulfoxide (B87167) (DMSO) or microwave irradiation can also aid in overcoming aggregation and improving coupling efficiency in challenging sequences peptide.com.

Advanced Applications and Specialized Syntheses

Fmoc-Leu-OPfp in Fragment Condensation Strategies

Fragment condensation is a powerful technique for synthesizing long and complex peptides, where pre-synthesized peptide fragments are coupled together. This compound, as an activated amino acid ester, can be utilized within these strategies. Pentafluorophenyl esters, in general, are known for their good reactivity and stability, making them suitable for coupling reactions, including those involving peptide fragments umich.edunih.gov. The pentafluorophenyl ester moiety provides a reactive leaving group that facilitates the formation of a peptide bond with the free amine of a peptide fragment bachem.compeptide2.com. This approach can reduce the risk of racemization, a common issue in peptide synthesis, especially when dealing with sensitive amino acid residues or longer sequences bachem.compeptide2.com. While direct use of this compound in coupling peptide fragments is less commonly detailed than its use in single amino acid couplings, the principle of activated esters in fragment condensation is well-established umich.edugoogle.com. The ability to form stable, pre-activated derivatives like this compound is advantageous for preparing building blocks for such complex couplings nih.govbachem.com.

Automated and High-Throughput Peptide Synthesis Systems

The efficiency and reliability of this compound make it a valuable component in automated and high-throughput peptide synthesis (HTPS) platforms.

Fmoc-based solid-phase peptide synthesis (SPPS) is highly amenable to automation, and activated amino acid derivatives like this compound are integral to these systems oup.combeilstein-journals.orgresearchgate.net. Automated synthesizers require reagents that are stable, readily soluble, and react efficiently under controlled conditions. This compound meets these criteria, as Fmoc-protected amino acid esters are generally stable and can be prepared in high purity nih.govbachem.compeptide2.comgoogle.com. Their good solubility in common SPPS solvents like dimethylformamide (DMF) is crucial for automated delivery and reaction bachem.com. The pre-formed nature of activated esters like this compound also simplifies the synthesis process in automated systems by eliminating the need for in-situ activation steps, thereby reducing the complexity and potential for error nih.govoup.comgoogle.com. Compatibility with various automated platforms, including those employing microwave irradiation for accelerated synthesis, is also a key advantage researchgate.netbachem.com.

Theoretical and Computational Studies

Molecular Modeling of Fmoc-Leu-OPfp Reactivity

The intrinsic reactivity of this compound is significantly influenced by its chemical structure, particularly the pentafluorophenyl (PFP) ester moiety. Molecular modeling and computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are employed to elucidate these properties. The strong electron-withdrawing nature of the fluorine atoms in the PFP group substantially increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the ester highly susceptible to nucleophilic attack, a critical feature for efficient amide bond formation nih.govrsc.orgwikipedia.orghighfine.com. The electronegativity of fluorine atoms directly tunes the reactivity and selectivity of the ester, facilitating its role as an activated species rsc.org. Computational analyses can map out electron density distributions and transition states, providing a detailed understanding of how the PFP group enhances the ester's propensity to react with incoming nucleophiles like amines nih.govresearchgate.net. The pentafluorophenoxide anion, formed upon nucleophilic attack, serves as a good leaving group, further contributing to the compound's reactivity profile nih.gov.

Computational Analysis of Coupling Mechanisms

Computational studies have been crucial in dissecting the step-by-step mechanism of peptide bond formation using this compound. The fundamental process involves a nucleophilic attack by the free amino group of an incoming amino acid or peptide chain onto the activated carbonyl carbon of the this compound ester researchgate.net. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the pentafluorophenoxide leaving group and forming the stable amide (peptide) bond researchgate.net. Kinetic studies, often supported by computational analysis, reveal that pentafluorophenyl esters exhibit significantly faster coupling rates compared to other activated ester derivatives. For instance, comparative kinetic data indicates that pentafluorophenyl (OPfp) esters have a relative coupling rate of 111, whereas pentachlorophenyl (OPCP) esters have a rate of 3.4, and nitrobenzene (B124822) (ONp) esters have a rate of 1 highfine.com. This pronounced difference in reaction rates highlights the superior activation provided by the PFP group, directly attributable to its electronic properties as predicted by computational models rsc.orghighfine.com.

Prediction of Side Reactions and Stereochemical Outcomes

Regarding stereochemical integrity, while specific computational studies focusing solely on this compound's epimerization propensity are not detailed in the reviewed literature, general principles apply. The risk of racemization, particularly at the chiral α-carbon of amino acids like leucine (B10760876), is a significant concern in peptide synthesis. Computational analyses and experimental evidence suggest that faster coupling reactions, facilitated by highly reactive coupling agents like this compound, inherently reduce the time window during which the α-proton is susceptible to abstraction by bases—a key step in racemization pathways unipd.it. Therefore, the inherent speed of the coupling reaction mediated by this compound is computationally understood to contribute to preserving the stereochemical purity of the peptide product unipd.it.

Compound List

this compound

Pentafluorophenyl ester

Pentafluorophenol (B44920)

Fmoc-amino acid

Fmoc-amino acid fluorides

Fmoc-Leu-OH

Fmoc-Ser(OTrt)-OH

HOBt (Hydroxybenzotriazole)

DIPEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide)

Piperidine (B6355638)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HOAt (1-Hydroxy-7-azabenzotriazole)

Collidine (2,4,6-Trimethylpyridine)

Cyanuric fluoride (B91410)

Fmoc-Leu-F

Fmoc-αMeNle-OH

Fmoc-αMeNle-F

Fmoc-beta-Ala-OPfp

Pentafluorophenyl (PFP) ester

Pentachlorophenyl (OPCP) ester

Nitrobenzene (ONp) ester

Fmoc-O2Oc-OPfp (Mentioned as an analogue in excluded source)

Green Chemistry Perspectives and Sustainable Peptide Synthesis

Environmental Impact of Fmoc-Based SPPS

The conventional Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, but it is characterized by a substantial environmental footprint. rsc.org The process is inherently resource-intensive, generating a significant amount of waste, with estimates suggesting that for every kilogram of peptide produced, between 3 and 15 metric tons of waste are generated, depending on the peptide's length. researchoutreach.org A significant portion of this waste, approximately 80-90%, is attributed to the extensive washing and purification steps required throughout the synthesis. advancedchemtech.com

The primary environmental concerns associated with Fmoc-based SPPS, and by extension the use of reagents like Fmoc-Leu-OPfp, stem from the heavy reliance on hazardous organic solvents. Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are commonly employed to dissolve the protected amino acids and facilitate the coupling reactions. researchoutreach.orgrsc.org These solvents are known for their toxicity, with some being classified as carcinogenic or harmful to reproductive health. researchoutreach.org The repetitive nature of the SPPS cycle, involving deprotection and coupling steps, necessitates numerous solvent washes to remove excess reagents and byproducts, leading to the generation of large volumes of hazardous liquid waste. researchoutreach.orgrsc.org

Development of Greener Solvents for this compound Chemistry

In response to the environmental and health concerns posed by traditional solvents in Fmoc-based SPPS, significant research has been dedicated to identifying and implementing greener alternatives. The ideal green solvent should be non-toxic, biodegradable, derived from renewable resources, and capable of effectively facilitating the synthesis process. advancedchemtech.com Key considerations for a solvent's viability in SPPS include its ability to swell the resin, dissolve the amino acid derivatives like this compound and coupling reagents, and support both the coupling and deprotection reactions. biotage.com

Several promising green solvents have been investigated as replacements for DMF and NMP. rgdiscovery.com Among these are 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to be substantially less toxic. biotage.com N-butylpyrrolidone (NBP) has also emerged as a strong candidate, demonstrating comparable performance to DMF in peptide synthesis while being non-toxic and biodegradable. rgdiscovery.com Other solvents and solvent mixtures that have been explored include γ-Valerolactone (GVL), N-formylmorpholine, and a combination of anisole (B1667542) and N-octyl-2-pyrrolidone (NOP). tandfonline.com

Water-based synthesis systems are also gaining traction as an environmentally friendly alternative to organic solvents. advancedchemtech.comcreative-peptides.com Researchers have demonstrated the feasibility of performing Fmoc/t-Bu SPPS under aqueous conditions by using specific resin types and co-solvents like PolarClean. nih.gov While there is currently no single "gold-standard" green solvent that can universally replace hazardous ones, the ongoing research provides a growing toolbox of viable and more sustainable options for peptide synthesis involving this compound. researchoutreach.org

Greener Solvent/SystemKey CharacteristicsReference(s)
2-Methyltetrahydrofuran (2-MeTHF) Less toxic than DMF/NMP. biotage.com
Cyclopentyl methyl ether (CPME) Lower toxicity profile compared to traditional solvents. biotage.com
N-Butylpyrrolidone (NBP) Non-toxic, biodegradable, and performs on par with DMF. rgdiscovery.com
γ-Valerolactone (GVL) A bio-based solvent explored for greener SPPS. tandfonline.com
Anisole/NOP Mixture A green solvent mixture capable of solubilizing Fmoc amino acids and swelling resins. tandfonline.com
Water-based systems with PolarClean Enables Fmoc/t-Bu SPPS under aqueous conditions, reducing reliance on organic solvents. nih.gov
Dimethyl sulfoxide (B87167) (DMSO) and Ethyl acetate (B1210297) (EtOAc) A greener solvent mixture used as a substitute for DMF. euroapi.com

Waste Minimization Strategies in this compound Synthesis and Usage

A primary goal in making peptide synthesis more sustainable is the reduction of waste. Several strategies have been developed to minimize waste generation during Fmoc-based SPPS where this compound is utilized. A significant focus has been on reducing the number of washing steps, as these account for the majority of solvent waste. advancedchemtech.com

One innovative approach is the "in-situ Fmoc removal" protocol. In this method, the deprotection agent, such as 4-methylpiperidine (B120128) (4-MP), is added directly to the coupling cocktail after the coupling reaction is complete, eliminating the need for an intermediate washing step. tandfonline.comrsc.org This strategy has been shown to save up to 60-75% of the solvent typically used. tandfonline.compeptide.com Further optimization of this protocol includes the addition of a mild acid like OxymaPure to the washing solvent to ensure the complete removal of the basic deprotection agent. tandfonline.compeptide.com

Another groundbreaking strategy is the complete elimination of solvent-intensive washing steps. This can be achieved by using a volatile deprotection base that is removed through evaporation at an elevated temperature, coupled with a headspace gas flushing system to prevent condensation. researchgate.netresearchgate.net This "wash-free" method has the potential for a massive waste reduction of up to 95%. researchgate.netresearchgate.net

Recycling and reusing the waste generated during SPPS is another key strategy. A circular economy approach has been demonstrated where the aqueous waste from SPPS is filtered through a mixed ion exchange resin, allowing for its reuse without compromising the quality of the synthesized peptide. nih.govresearchgate.net These waste minimization strategies represent a significant step towards a more sustainable and environmentally responsible peptide synthesis process.

Emerging Technologies for Sustainable Peptide Production

The quest for sustainability in peptide synthesis is driving the adoption of innovative technologies that promise greater efficiency and a reduced environmental impact. oxfordglobal.com These emerging technologies are set to revolutionize the production of peptides synthesized using building blocks like this compound.

Continuous Flow Chemistry offers a paradigm shift from traditional batch processing. oxfordglobal.com In a continuous flow system, reagents are continuously passed through a reactor, allowing for precise control over reaction conditions. advancedchemtech.com This method enhances reaction efficiency, reduces the consumption of excess reagents and solvents, and minimizes waste generation. advancedchemtech.comoxfordglobal.com

Automation and Artificial Intelligence (AI) are being integrated into peptide synthesis to streamline the process and enhance efficiency. creative-peptides.com Automated peptide synthesizers can precisely control reagent delivery and reaction times, reducing human error and ensuring consistency. creative-peptides.com AI and machine learning algorithms can be used to predict optimal synthesis pathways and reaction conditions, minimizing the need for trial-and-error experimentation and thereby saving resources. creative-peptides.comoxfordglobal.com

Enzymatic Catalysis presents a green alternative to chemical synthesis methods. Enzymes can facilitate the formation of peptide bonds under mild reaction conditions with high specificity, improving efficiency and selectivity while reducing the need for protecting groups and harsh reagents. creative-peptides.com

The integration of these emerging technologies, often in combination, is paving the way for a more sustainable future for peptide production, ensuring that the therapeutic benefits of peptides can be realized with minimal environmental cost. oxfordglobal.com

Future Directions and Research Opportunities

Exploration of Novel Protecting Group and Activation Strategies

The foundation of modern peptide synthesis lies in the orthogonal protection strategy, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group being a cornerstone for temporary Nα-amino protection. nih.govcreative-peptides.com While highly effective, the Fmoc group and the pentafluorophenyl (OPfp) ester activation method are not without limitations, prompting research into new methodologies.

Alternative Protecting Groups: The development of novel Nα-protecting groups aims to address specific challenges encountered during SPPS. While the tert-Butoxycarbonyl (Boc) group represents the other major strategy in peptide synthesis, its requirement for strong acid for removal limits its application for certain sensitive peptides. creative-peptides.compeptide.com Research is ongoing to identify new protecting groups that offer alternative cleavage conditions, potentially improving the synthesis of peptides sensitive to the basic conditions required for Fmoc removal (typically piperidine (B6355638) in DMF). creative-peptides.comlibretexts.org For instance, groups that can be removed under neutral conditions or by enzymatic cleavage could provide greater orthogonality and compatibility with a wider range of functional groups. Beyond the Fmoc group, various aromatic capping groups are being explored to create functional and responsive materials, indicating a trend toward integrating protecting groups with material properties. nih.govmq.edu.au

Advanced Activation Strategies: Pentafluorophenyl esters, like Fmoc-Leu-OPfp, are highly reactive and effective for amide bond formation, offering the advantage of pre-formed activated esters that can lead to rapid coupling and reduce side reactions. nih.govresearchgate.net However, challenges such as aggregation and difficult couplings, especially in complex sequences, persist. frontiersin.org Future strategies may involve the development of novel activating groups that enhance coupling efficiency for sterically hindered amino acids or within aggregating sequences. Research into super-acid labile protecting groups and linkers also continues, aiming to provide milder cleavage conditions for sensitive protected peptide fragments.

Development of Next-Generation Leucine (B10760876) Derivatives

Leucine is a common amino acid, and its hydrophobic nature can contribute to the therapeutic potential of peptides, for example in anti-cancer peptides. nih.gov However, this hydrophobicity can also lead to aggregation during synthesis. frontiersin.org The development of modified leucine derivatives is a key area of research to enhance the properties of synthetic peptides.

N-Methylated Amino Acids: A significant area of innovation is the incorporation of N-methylated amino acids, such as N-methyl-leucine. nbinno.com N-methylation of the peptide backbone can confer several advantageous properties, including increased resistance to proteolytic degradation, which enhances the peptide's stability and duration of action in a biological context. nbinno.comnih.gov This modification can also modulate the peptide's conformation, potentially improving its binding affinity and specificity for its target. The synthesis and incorporation of these derivatives, however, present challenges, including potentially less efficient coupling reactions during SPPS. nih.gov

Data on Leucine Derivatives in Peptide Synthesis:

DerivativeKey AdvantageSynthetic Challenge
N-Methyl-Leucine Increased proteolytic stability, improved pharmacokinetic profile. nbinno.comnih.govInefficient coupling during peptide synthesis. nih.gov
D-Leucine Enhanced stability against enzymatic degradation. nih.govRequires specific synthesis protocols to avoid racemization.
β-amino acids Can induce novel secondary structures and provide resistance to proteases.Sterically hindered coupling can be difficult. researchgate.net

The systematic substitution of standard amino acids with these next-generation derivatives, a technique known as amino acid scanning, is crucial for identifying key residues and optimizing peptide function. nih.gov

Integration with Flow Chemistry and Microfluidic Platforms

The automation of peptide synthesis has been a significant driver of progress in the field. The next frontier in this area is the integration of synthesis protocols with continuous-flow chemistry and microfluidic platforms. These technologies offer numerous advantages over traditional batch synthesis methods, including faster reaction times, reduced reagent consumption, enhanced reproducibility, and facile automation. nih.govscispace.com

Microfluidic systems, which conduct reactions in small-volume channels, can accelerate the optimization of reaction conditions and enable high-throughput synthesis of peptide libraries. nih.govcreative-peptides.com This is particularly valuable for drug discovery, where thousands of peptide sequences may need to be synthesized and screened. creative-peptides.com The use of pre-activated esters like this compound is well-suited for these platforms, as they facilitate rapid and clean coupling reactions. Centrifugal microfluidic platforms are also being explored to automate immunoassays by controlling fluid flow through porous membranes. mdpi.com

The synergy between flow chemistry and SPPS could lead to fully automated systems that handle everything from amino acid coupling to final purification, significantly streamlining the production of complex peptides. creative-peptides.com

Addressing Remaining Challenges in Complex Peptide Synthesis

Despite significant advances, the synthesis of "difficult sequences" remains a major hurdle in peptide chemistry. frontiersin.org These sequences often involve a high number of hydrophobic or β-branched amino acids, like leucine, which can lead to the formation of secondary structures (β-sheets or α-helices) on the solid support. frontiersin.org This aggregation can hinder reagent access to the reactive N-terminus of the growing peptide chain, resulting in incomplete reactions and low yields. peptide.comfrontiersin.org

Future research will focus on several strategies to mitigate these issues:

Novel Resins and Solvents: The development of new solid supports and solvent systems that can disrupt inter- and intra-chain hydrogen bonding is crucial. The use of more hydrophilic resins, such as those based on polyethylene (B3416737) glycol (PEG), has shown promise in improving solvation and reducing aggregation. nih.gov

Backbone Modifications: Temporary modifications to the peptide backbone can disrupt secondary structure formation during synthesis. frontiersin.org

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection steps, often improving the synthesis of difficult sequences. frontiersin.orgnih.gov Microwave-assisted solution-phase synthesis using Fmoc-amino acid pentafluorophenyl esters has been shown to be rapid and free from racemization. researchgate.net

Overcoming these challenges is essential for the routine synthesis of long peptides and small proteins, which are increasingly important as therapeutic agents. nih.gov

Q & A

Q. What is the mechanistic role of Fmoc-Leu-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is an activated ester derivative of leucine designed for efficient amino acid coupling in SPPS. The pentafluorophenyl (OPfp) ester enhances reactivity, enabling rapid acylation of resin-bound peptides under mild conditions. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is removed using 20% piperidine in DMF, ensuring orthogonal deprotection strategies .

Q. Which analytical methods are recommended for assessing the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 265 nm for Fmoc absorption) is standard for purity assessment (>98% by area normalization). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, ESI-MS of this compound shows a molecular ion peak at m/z 519.46 ([M+H]⁺) .

Q. How should this compound be stored to maintain stability?

Store the compound at 2–8°C in airtight, light-protected containers. Solutions in DMF are stable for ≤48 hours at room temperature but should be prepared fresh for critical syntheses. Degradation products (e.g., free leucine or Fmoc-hydroxyl byproducts) can form under prolonged exposure to moisture or heat .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences?

Adjust reaction stoichiometry (2–4 equivalents of this compound relative to resin loading) and employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF. Monitor coupling completion via the Kaiser test (ninhydrin assay) or FT-IR spectroscopy for free amine detection .

Q. What strategies mitigate racemization during this compound-mediated couplings?

Racemization occurs via base-catalyzed enolization. Minimize this by:

  • Reducing reaction temperature (0–4°C for sterically hindered residues).
  • Using weaker bases (e.g., collidine instead of DIPEA).
  • Shortening coupling times (<30 minutes for standard residues) .

Q. How does this compound’s reactivity compare to other Pfp esters (e.g., Fmoc-Ala-OPfp or Fmoc-Val-OPfp)?

Reactivity scales with steric bulk: Fmoc-Ala-OPfp (methyl side chain) reacts faster than Fmoc-Val-OPfp (isopropyl) or this compound (isobutyl). Computational studies (density functional theory, DFT) suggest Pfp esters with smaller side chains exhibit lower activation energies for nucleophilic attack by resin-bound amines .

Q. What experimental approaches validate complete Fmoc deprotection after coupling?

Quantify deprotection via UV spectroscopy (301 nm absorbance of the Fmoc-piperidine adduct). Residual Fmoc (<1%) can be detected by HPLC or LC-MS. Incomplete deprotection leads to truncated sequences during chain elongation .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound applications?

  • Feasibility: Prioritize synthetic steps compatible with SPPS infrastructure (e.g., automated synthesizers).
  • Novelty: Explore understudied applications, such as synthesizing β-sheet-promoting peptides for amyloid research.
  • Relevance: Align with therapeutic goals (e.g., antimicrobial peptide libraries) .

Q. What data management practices ensure reproducibility in this compound-based studies?

Document reaction parameters (equivalents, solvent volumes, temperature) in electronic lab notebooks. Share raw HPLC/NMR/MS data in public repositories (e.g., Zenodo) with standardized metadata. Use version control for synthetic protocols .

Troubleshooting Common Experimental Issues

Q. How to resolve low yields in leucine-rich peptide sequences synthesized with this compound?

  • Cause: Aggregation of hydrophobic residues during chain elongation.
  • Solution: Incorporate backbone-protecting groups (e.g., Hmb or pseudoproline dipeptides) or use elevated-temperature SPPS (50–60°C) to improve solvation .

Q. Why might this compound exhibit unexpected byproducts during long-term storage?

  • Cause: Hydrolysis of the Pfp ester to Fmoc-Leu-OH under humid conditions.
  • Prevention: Store under inert gas (argon) with desiccants (molecular sieves). Verify integrity via TLC (Rf shift from 0.8 to 0.3 in 9:1 DCM:MeOH) before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.